molecular formula C23H27N7O2 B5563536 N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide

N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide

Cat. No.: B5563536
M. Wt: 433.5 g/mol
InChI Key: VWJGZPDPNZHZRQ-UHFFFAOYSA-N
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Description

N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.22262313 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Heterocyclic Compound Synthesis and Applications :

    • Novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized for potential anti-inflammatory and analgesic applications. These compounds, including related pyrimidine derivatives, were evaluated for cyclooxygenase inhibition and showed promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
  • Molecular Interaction Studies :

    • Research on molecular interactions, specifically with cannabinoid receptors, has been conducted. This includes the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally similar to the one , to understand its binding interactions with the CB1 cannabinoid receptor (Shim et al., 2002).
  • Antibacterial and Antifungal Applications :

    • Synthesis of new heterocyclic compounds has been explored for their antibacterial and antifungal potential. This includes pyrazolo[1,5-a]pyrimidines and related derivatives, which have shown moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
  • Anti-Influenza Virus Activity :

    • Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, displaying significant antiviral activities against the H5N1 strain of the influenza A virus. This highlights the potential of these compounds in antiviral research (Hebishy et al., 2020).
  • Anticancer Agent Synthesis :

    • Novel dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives have been synthesized as potential anticancer agents. These compounds, including benzotriazepine and thienopyrimidine derivatives, displayed cytotoxic activity in preliminary screenings (Abu‐Hashem & Aly, 2017).
  • Antimicrobial and Antifungal Activities :

    • Enaminone of naphtho[b]1,4-oxazine has been synthesized for creating various derivatives with potential antimicrobial and antifungal activities. This research expands the understanding of the biological activity of such compounds (El Azab & Khaled, 2015).
  • Anti-Tubercular Agents :

    • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized as anti-tubercular agents, showing significant activity against Mycobacterium tuberculosis H37Ra (Srinivasarao et al., 2020).

Properties

IUPAC Name

N-[2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c1-16-13-17(2)30(27-16)21-14-20(25-18(3)26-21)28-9-11-29(12-10-28)22(31)15-24-23(32)19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJGZPDPNZHZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.